molecular formula C15H18N2O4 B14390320 N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide CAS No. 89914-19-2

N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide

Cat. No.: B14390320
CAS No.: 89914-19-2
M. Wt: 290.31 g/mol
InChI Key: RPKXFNTYPSJDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the acetamide group further enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide typically involves the reaction of 4-aminophenol with 2-(2,6-dioxopiperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups .

Scientific Research Applications

N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide stands out due to its unique combination of the piperidine ring and acetamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89914-19-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-[4-[2-(2,6-dioxopiperidin-1-yl)ethoxy]phenyl]acetamide

InChI

InChI=1S/C15H18N2O4/c1-11(18)16-12-5-7-13(8-6-12)21-10-9-17-14(19)3-2-4-15(17)20/h5-8H,2-4,9-10H2,1H3,(H,16,18)

InChI Key

RPKXFNTYPSJDLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCN2C(=O)CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.